[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-11-10-17-8-6-14(7-9-17)16-15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQLFMUQMMIMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyethyl and carbamic acid benzyl ester functionalities. One common method involves the reaction of piperidine with ethylene oxide to introduce the hydroxyethyl group, followed by the reaction with benzyl chloroformate to form the carbamic acid benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group in the compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbamic acid benzyl ester group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly as a precursor for the development of drugs targeting specific receptors or enzymes. The presence of the hydroxyethyl group can enhance solubility and bioavailability, while the benzyl ester may improve lipophilicity, influencing pharmacokinetic properties.
Case Studies
- Antinociceptive Activity : Research has indicated that derivatives of piperidine compounds exhibit antinociceptive properties. Studies involving [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester have shown promise in pain management models, suggesting its potential use in analgesic formulations.
- Neuroprotective Effects : In vitro studies have demonstrated that the compound may protect neuronal cells from oxidative stress, indicating its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biological Research
The compound's interactions with biological macromolecules are crucial for understanding its mechanisms of action. Techniques such as molecular docking studies and enzyme inhibition assays have been employed to elucidate these interactions.
Interaction Studies
- Enzyme Inhibition : The compound has been tested against various enzymes, showing varying degrees of inhibition that could lead to the development of new therapeutic agents.
- Receptor Binding : Its binding affinity to certain receptors has been studied, providing insights into its potential roles in modulating neurotransmitter systems.
Synthetic Chemistry
Several synthetic routes have been developed for producing this compound. These methods highlight the versatility of carbamate derivatives and their functionalization possibilities.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The carbamic acid benzyl ester group can undergo hydrolysis to release active metabolites that exert their effects on specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Compound A : [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
Compound B : 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester
- Key Features : Substitution with a 2-oxoethyl group introduces a ketone, increasing electrophilicity.
- Molecular Weight : 261.32 g/mol; melting point 40–45°C .
- Comparison : The oxo group in Compound B may reduce solubility compared to Compound A’s hydroxyl group, but it could improve metabolic stability via reduced oxidative susceptibility.
- Comparison: The biphenyl group in Compound C likely increases membrane permeability and target affinity compared to Compound A’s benzyl ester, which is smaller and less hydrophobic.
Carbamate Group Modifications
- Compound D: (1-Allyl-2-oxopent-4-enyl)carbamic acid benzyl ester Key Features: Allyl and oxo groups introduce sites for further functionalization (e.g., Michael addition) .
Compound E : (2-Benzoyl-4-chlorophenyl-carbamoylmethyl)carbamic acid benzyl ester
Structural and Functional Data Table
| Compound | Substituent (Piperidine) | Carbamate Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Compound A | 2-Hydroxyethyl | Benzyl ester | ~277.34* | High solubility, H-bonding |
| Compound B | 2-Oxoethyl | Benzyl ester | 261.32 | Ketone reactivity |
| Compound C | None | Biphenyl-2-yl | 310.38* | High lipophilicity |
| Compound D | Allyl, oxo | Benzyl ester | 299.35* | Allyl functionalization |
*Estimated based on structural analogs.
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester , also known by its CAS number 1353973-34-8, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pain management and neuroprotection. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is . The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the hydroxyl group and the carbamic acid moiety enhances its solubility and interaction with biological targets.
Pain Management
Research indicates that this compound exhibits significant inhibition of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAAA), which is involved in the hydrolysis of fatty acid amides. An IC50 value of 127 nM has been reported for rat NAAA inhibition, suggesting strong potential for pain relief through modulation of endocannabinoid levels .
Table 1: Biological Activity Summary
| Activity | Measurement | Reference |
|---|---|---|
| NAAA Inhibition | IC50 = 127 nM | |
| Stability in Plasma | Rat vs. Human | |
| Lipophilicity Influence | Enhanced potency |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies show that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This dual inhibition suggests potential therapeutic benefits in treating neurodegenerative disorders .
Case Studies
-
In Vivo Efficacy in Pain Models
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reduction of pain behaviors associated with inflammation and nerve injury. The compound's ability to modulate nociceptive pathways was highlighted, indicating its potential as an analgesic agent.
-
Anticancer Activity
- Recent investigations into the anticancer properties of piperidine derivatives have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and disruption of cancer cell proliferation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and the carbamate side chain significantly affect biological activity. For instance, variations in lipophilicity have been shown to enhance NAAA inhibition potency, emphasizing the importance of molecular structure in therapeutic efficacy .
Q & A
Basic: What are the established synthetic routes for [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester, and what key reagents are involved?
Answer:
The compound can be synthesized via carbamate formation using benzyl chloroformate and a piperidine derivative. A critical step involves coupling the hydroxyethyl-piperidine moiety with benzyl carbamate under activating conditions. For example, in glycosylation reactions, benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester (a structural analog) is activated with N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) in toluene/dioxane, achieving 71% yield with controlled α/β selectivity . Alternative routes may involve hydrolysis of intermediates (e.g., using hydrobromic acid in acetic acid) followed by alkaline workup .
Basic: How can the purity and structural integrity of this compound be verified experimentally?
Answer:
- Chromatography : Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) is recommended for purity assessment .
- Spectroscopy :
- Stability testing : Monitor degradation under oxidative conditions (e.g., exposure to air/light) via TLC or HPLC .
Advanced: How does the presence of the hydroxyethyl group influence the compound's reactivity in glycosylation or coupling reactions?
Answer:
The hydroxyethyl group enhances solubility in polar solvents (e.g., dioxane) and participates in hydrogen bonding, stabilizing transition states during glycosylation. In Klebsiella pneumoniae conjugate vaccine synthesis , analogs of this compound act as glycosyl acceptors, where the hydroxyl group facilitates regioselective coupling with galactose donors . Steric effects from the ethyl chain may reduce reaction rates compared to simpler piperidine derivatives, necessitating optimized catalyst loading (e.g., TMSOTf at 0.1 eq.) .
Advanced: What strategies can mitigate discrepancies in stereochemical outcomes during reactions involving this compound?
Answer:
- Solvent optimization : Use toluene/dioxane (5:1) to favor α-selectivity (71% yield) over β-products .
- Catalyst tuning : Replace TMSOTf with milder Lewis acids (e.g., BF₃·Et₂O) to reduce epimerization.
- Byproduct analysis : Characterize side products (e.g., N-acetyl-5-bromoindole or benzyl 4-bromobutanoate) via GC-MS to identify competing pathways .
Advanced: How does this compound function in multi-step syntheses, such as in conjugate vaccine development or peptidomimetic design?
Answer:
In vaccine synthesis , the benzyl ester acts as a temporary protecting group for amines, enabling selective deprotection under hydrogenolysis. For example, in Scheme S1 (), the compound serves as a galactosyl acceptor, where the carbamate group is later cleaved to expose an amino group for conjugation with carrier proteins. In peptidomimetics, the piperidine core mimics proline residues, while the hydroxyethyl side chain enhances bioavailability .
Advanced: What analytical challenges arise when characterizing degradation products of this compound under acidic/basic conditions?
Answer:
- Acidic hydrolysis : The benzyl ester may decompose to benzyl alcohol and a piperidinyl carbamic acid, detectable via LC-MS .
- Basic conditions : The carbamate bond can hydrolyze to release CO₂ and form 1-(2-hydroxyethyl)piperidine, confirmed by FT-IR (loss of carbonyl stretch at ~1700 cm⁻¹) .
- Contradictions : Discrepancies in degradation pathways (e.g., unexpected 4-methylbenzenesulfonate byproducts) require cross-validation using isotopically labeled analogs .
Advanced: What computational methods support the rational design of derivatives for improved pharmacological activity?
Answer:
- Docking studies : Model interactions with target proteins (e.g., opioid receptors) using the piperidine nitrogen as a hydrogen bond donor .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity using Molinspiration or Schrödinger Suite .
- MD simulations : Assess stability of the hydroxyethyl group in aqueous environments to predict solubility and membrane permeability .
Advanced: How can reaction scalability be improved without compromising yield or purity?
Answer:
- Flow chemistry : Continuous processing reduces side reactions (e.g., oxidation) observed in batch synthesis .
- Catalyst recycling : Immobilize TMSOTf on silica gel to minimize waste and cost .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of carbamate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
